

AB-001: A Multi-Pronged Approach to Treating Non-PD-L1 Positive Cancers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AB-001

Cat. No.: B605073

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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

****Executive Summary**

AB-001, an investigational small molecule developed by Agastiya Biotech, presents a novel, multi-faceted mechanism of action with the potential to address a significant unmet need in oncology: the treatment of cancers that do not express the programmed death-ligand 1 (PD-L1). While immune checkpoint inhibitors targeting the PD-1/PD-L1 axis have revolutionized cancer therapy, a substantial portion of patients with PD-L1 negative tumors do not respond to these treatments. **AB-001** aims to overcome this limitation through a unique combination of pan-mutant KRAS inhibition, miRNA-based gene silencing, and direct targeting of key oncogenic signaling pathways, in addition to its function as a PD-L1 inhibitor.^[1] Preclinical evidence suggests efficacy in non-PD-L1 positive models, and initial clinical data from a Phase 1 trial in patients with metastatic solid tumors indicates a manageable safety profile and promising anti-tumor activity.^{[2][3]} This document provides a comprehensive overview of the currently available technical information on **AB-001**.

Core Mechanism of Action

AB-001 is designed as a tumor-agnostic therapeutic agent with a multi-dimensional attack on cancer.^[1] Its purported mechanisms of action are detailed below.

Pan-Mutant KRAS Inhibition

AB-001 is described as a pan-mutant KRAS inhibitor, binding allosterically to the inactive, GDP-bound conformation of various KRAS mutants, including G12C, G12D, G12V, G13D, and G12R.^[1] This interaction is said to occur in the switch-II pocket and does not involve covalent binding.^[1] By stabilizing the inactive state, **AB-001** prevents the exchange of GDP for GTP, thereby inhibiting downstream signaling cascades responsible for cell proliferation and survival.^[1]

Immune Checkpoint Inhibition and Degradation

AB-001 is reported to act as a PD-L1 immune checkpoint inhibitor and degrader.^[1] It is suggested to bind to PD-L1 on tumor cells, disrupting its interaction with PD-1 on T-cells and leading to the restoration of T-cell-mediated cytotoxicity against cancer cells.^[1]

MicroRNA-Based Gene Silencing

At the molecular level, **AB-001** is claimed to alter micro-RNA (miRNA) and regulate gene function.^[1] It is proposed to bind to RNA binding pockets, blocking transcriptional activity and contributing to the prevention of tumorigenesis.^[1]

Inhibition of Oncogenic Signaling Pathways

AB-001 is reported to traverse the plasma membrane and target multiple intracellular signaling pathways critical for cancer cell proliferation, survival, and resistance. These include:

- WNT/β-Catenin Pathway: By inhibiting this pathway, **AB-001** is suggested to target and eliminate cancer stem cells, which are often responsible for tumor relapse and resistance.^[1]
- PI3K/MAPK Pathways: Inhibition of these central signaling cascades is another mechanism by which **AB-001** is thought to exert its anti-proliferative and pro-apoptotic effects.^[1]

Preclinical and Clinical Data

While detailed peer-reviewed preclinical and clinical data are not yet widely available, information from press releases and the company website provides an initial overview of **AB-001**'s activity.

Preclinical Evidence in Non-PD-L1 Positive Cancers

Preclinical studies in animal models have reportedly demonstrated the efficacy of **AB-001** in treating non-PD-L1 positive cancers.^[3] Furthermore, these studies have suggested that **AB-001** can kill cancer cells without harming normal cells.^[3] Prophylactic studies on five different cancer cell lines have also been mentioned, indicating that **AB-001** may prevent oncogenic mutations.^[3]

Phase 1 Clinical Trial in Metastatic Solid Tumors

A Phase 1 clinical trial of **AB-001** has been completed in patients with metastasized and locally advanced solid tumors.^[2] Key findings from this study are summarized in the tables below.

Table 1: Phase 1 Clinical Trial Design^[2]

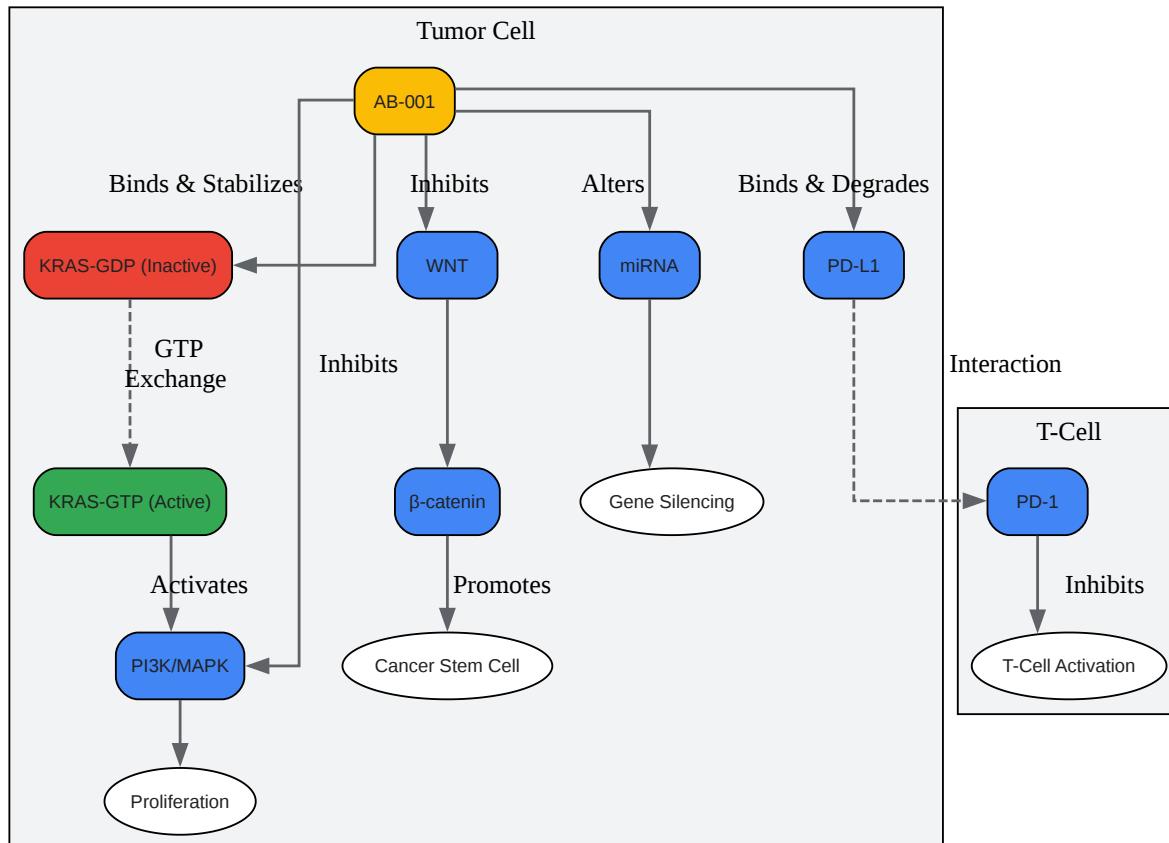
Parameter	Details
Study Design	3+3 Dose Escalation
Patient Population	33 patients with advanced or metastatic solid tumors (7 breast cancer, 5 ovarian cancer, 21 other solid tumors)
Drug Administration	Oral, twice daily (BID)
Dose Range	40 to 800 mg
Primary Objective	Safety and Tolerability
Secondary Objective	Efficacy (anti-tumor activity, biomarker response)

Table 2: Phase 1 Safety and Efficacy Results^[2]

Parameter	Results
Safety	Well-tolerated; mild to moderate adverse events (AEs). No dose-limiting toxicities (DLTs) or treatment-related deaths reported.
Treatment-Related AEs	Occurred in 9 patients (2.9% instance rate). Most common were diarrhea (5 patients, 1%), vomiting (3 patients, 1%), and fatigue (1 patient).
Overall Response	Favorable response: 63.64%; Stable response: 19.39%; Disease progression: 16.36%.
Biomarker Reduction	CA19-9: 42% reduction ($p=0.2$); CA125: 38.4% reduction ($p=0.9$); Overall CEA: 58.6% reduction ($p=0.6$).

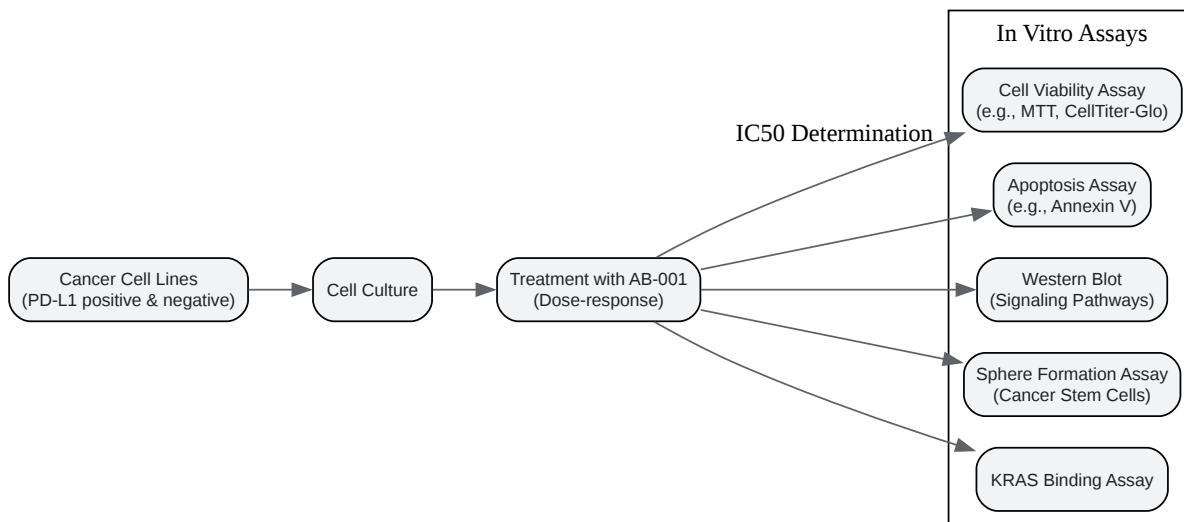
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action of **AB-001**.



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Caption: Proposed multi-modal mechanism of action of **AB-001**.

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Caption: General experimental workflow for in vitro evaluation of **AB-001**.

Experimental Protocols

Detailed experimental protocols for the studies conducted on **AB-001** have not been publicly disclosed. However, based on the claimed mechanisms of action, the following are representative, standard protocols for the types of experiments likely performed.

Cell Viability Assay (MTT Assay)

- Cell Seeding: Plate cancer cells (both PD-L1 positive and negative lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
- Treatment: Treat cells with a serial dilution of **AB-001** (e.g., 0.01 μ M to 100 μ M) and a vehicle control (e.g., DMSO) for 72 hours.

- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of **AB-001**.

Western Blot Analysis for Signaling Pathway Inhibition

- Cell Lysis: Culture cells to 70-80% confluence and treat with **AB-001** at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-catenin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cancer Stem Cell Sphere Formation Assay

- Single-Cell Suspension: Prepare a single-cell suspension of cancer cells.

- Plating: Plate the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with serum-free sphere-forming medium supplemented with growth factors (e.g., EGF, bFGF).
- Treatment: Add different concentrations of **AB-001** to the medium.
- Incubation: Incubate the plates for 7-14 days to allow for sphere formation.
- Sphere Counting and Measurement: Count the number and measure the diameter of the spheres formed in each well using a microscope.
- Data Analysis: Compare the sphere-forming efficiency and size between treated and untreated groups.

KRAS Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

- Assay Setup: In a low-volume 384-well plate, add a test compound (**AB-001**) at various concentrations.
- Protein and Reagent Addition: Add His-tagged mutant KRAS protein, followed by a mixture of Europium cryptate-labeled anti-His antibody and a red-fluorescently labeled GTP analog.
- Incubation: Incubate the plate at room temperature to allow for competitive binding.
- Fluorescence Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
- Data Analysis: A decrease in the HTRF signal indicates displacement of the fluorescent GTP analog by the test compound, from which binding affinity (e.g., Kd or IC50) can be determined.

Future Directions

The promising initial data for **AB-001**, particularly its potential efficacy in non-PD-L1 positive cancers, warrants further investigation. A Phase 2 clinical trial is anticipated to begin in May 2024.^[2] The public release of detailed preclinical and Phase 1 data in a peer-reviewed format

will be crucial for a comprehensive scientific evaluation of **AB-001**'s therapeutic potential.

Future studies should aim to:

- Elucidate the specific miRNAs and gene targets modulated by **AB-001**.
- Provide detailed characterization of the *in vivo* efficacy of **AB-001** in a range of PD-L1 negative tumor models.
- Further investigate the safety and efficacy of **AB-001** in larger, more defined patient populations in the ongoing clinical development.

Disclaimer: This document is based on publicly available information from press releases and the manufacturer's website as of December 2025. The information has not been independently verified through peer-reviewed publications.

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- To cite this document: BenchChem. [AB-001: A Multi-Pronged Approach to Treating Non-PD-L1 Positive Cancers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b605073#ab-001-for-non-pdl1-positive-cancers>

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